molecular formula C12H6ClFN2O2S B4619458 3-chloro-4-fluoro-N-3-isoxazolyl-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-3-isoxazolyl-1-benzothiophene-2-carboxamide

Cat. No.: B4619458
M. Wt: 296.70 g/mol
InChI Key: WSUCVLKBKRZGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-3-isoxazolyl-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H6ClFN2O2S and its molecular weight is 296.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.9822545 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

One study focused on the disposition and metabolism of a novel orexin receptor antagonist, examining its pharmacokinetics in humans. This type of research is crucial for understanding how similar compounds are metabolized and eliminated in the body, which can inform the development of new drugs with better efficacy and safety profiles (Renzulli et al., 2011).

Neuroimaging and Disease Research

Another paper utilized PET imaging with specific compounds to study Alzheimer's disease, demonstrating how these chemicals can be used in neuroimaging to understand disease progression and potentially guide therapeutic interventions (Kadir et al., 2012).

Environmental Health and Toxicology

Research on the environmental exposure of children to organophosphorus and pyrethroid pesticides in South Australia provides an example of how chemical analysis is used to assess public health risks. This study highlights the importance of monitoring environmental contaminants and their potential impact on human health, which could be relevant for studying the environmental effects of "3-chloro-4-fluoro-N-3-isoxazolyl-1-benzothiophene-2-carboxamide" (Babina et al., 2012).

Clinical Trials and Therapeutics

The effects of arzoxifene on bone mineral density and the endometrium in postmenopausal women with normal or low bone mass is an example of clinical research investigating the therapeutic applications of chemical compounds. Such studies are fundamental for developing new treatments for various conditions (Bolognese et al., 2009).

Properties

IUPAC Name

3-chloro-4-fluoro-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2O2S/c13-10-9-6(14)2-1-3-7(9)19-11(10)12(17)15-8-4-5-18-16-8/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUCVLKBKRZGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=NOC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.